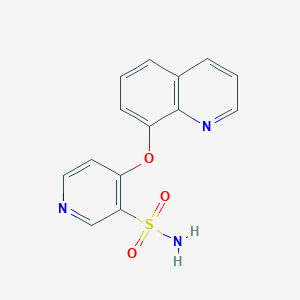

4-(Quinolinoxy)-3-pyridinesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O3S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

4-quinolin-8-yloxypyridine-3-sulfonamide |

InChI |

InChI=1S/C14H11N3O3S/c15-21(18,19)13-9-16-8-6-11(13)20-12-5-1-3-10-4-2-7-17-14(10)12/h1-9H,(H2,15,18,19) |

InChI Key |

YEXUPIWQHCCQQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=NC=C3)S(=O)(=O)N)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Quinolinoxy 3 Pyridinesulfonamide

Established Synthetic Pathways for 4-(Quinolinoxy)-3-pyridinesulfonamide

The primary and most established method for constructing the this compound scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is exemplified in the synthesis of structurally similar compounds, such as N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide. nih.gov The key transformation involves the coupling of a quinolinol with a pyridine (B92270) derivative bearing a suitable leaving group at the 4-position and a sulfonamide group at the 3-position.

A plausible and established synthetic route would commence with the preparation of the necessary precursors: a quinolinol and 4-chloro-3-pyridinesulfonamide. The synthesis of 4-chloro-3-pyridinesulfonamide is a known process. The subsequent and crucial step is the ether linkage formation. This is typically achieved by reacting the quinolinol with 4-chloro-3-pyridinesulfonamide in the presence of a base.

The general reaction scheme can be depicted as follows:

Step 1: Preparation of 4-Chloro-3-pyridinesulfonamide This intermediate can be synthesized from commercially available starting materials through chlorination and sulfonation reactions.

Step 2: Nucleophilic Aromatic Substitution The sodium salt of a substituted quinolinol (prepared by treating the quinolinol with a base like sodium hydride) is reacted with 4-chloro-3-pyridinesulfonamide in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the displacement of the chloride ion.

A representative reaction is shown in the table below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| Quinolinol | 4-Chloro-3-pyridinesulfonamide | Base (e.g., NaH), Solvent (e.g., DMF) | This compound |

This SNAr reaction is a cornerstone in the synthesis of aryloxy-pyridine derivatives and is widely applicable. google.com

Novel Approaches in the Synthesis of this compound

While the SNAr reaction is well-established, research into novel synthetic methodologies aims to improve efficiency, yield, and environmental footprint. One such innovative approach involves the use of aryne chemistry. The in-situ generation of an aryne from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with a pyridinone to form the desired aryloxy-pyridine linkage under mild, metal-free conditions. mdpi.com This method offers an alternative to traditional SNAr reactions, potentially avoiding the need for pre-functionalized pyridine substrates with leaving groups.

Another novel strategy could employ catalyst systems, such as quinoline-based dendrimer-like ionic liquids, to facilitate the synthesis of pyridine-sulfonamide moieties in a one-pot, multi-component reaction. nih.gov While not directly applied to the target molecule, this approach highlights the potential for developing more streamlined and efficient syntheses of complex sulfonamides.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is critical for transitioning a synthetic route from laboratory scale to industrial production. For the SNAr synthesis of this compound, several parameters can be fine-tuned to maximize yield and purity.

Key optimization parameters for the nucleophilic aromatic substitution reaction include:

| Parameter | Conditions Explored | Optimal Condition | Reference |

| Solvent | DMF, THF, Acetonitrile | THF was found to be the most efficient solvent in a similar SNAr reaction. | researchgate.net |

| Base | t-BuOK, LiHMDS, DBU, NaH | Strong, non-nucleophilic bases like t-BuOK or NaH are generally preferred to deprotonate the quinolinol without competing in the substitution reaction. | researchgate.net |

| Temperature | Room Temperature to 100 °C | Microwave irradiation at elevated temperatures (e.g., 95 °C) has been shown to significantly reduce reaction times and improve yields. | researchgate.net |

| Reaction Time | Several hours to a full day | With microwave assistance, reaction times can be reduced to under an hour. | researchgate.net |

By systematically varying these conditions, the yield of the desired product can be significantly improved, making the process more viable for large-scale synthesis.

Design and Synthesis of Structurally Related Analogs and Derivatives of this compound

The modular nature of the synthesis of this compound allows for the straightforward design and preparation of a wide range of analogs. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs.

Derivatization of the Quinoline (B57606) Ring: A variety of substituted quinolinols can be used as starting materials to introduce different functional groups onto the quinoline moiety. This allows for the exploration of how electronic and steric factors on the quinoline ring affect the biological activity of the final compound. For instance, the synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives has been reported, showcasing the feasibility of introducing substituents on the quinoline ring. nih.gov

Derivatization of the Pyridine Ring: Modifications to the pyridine ring, other than the quinolinoxy and sulfonamide groups, can also be envisioned. For example, the synthesis of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides has been explored, where the 4-position is occupied by an amino group instead of an ether linkage. mdpi.com

Derivatization of the Sulfonamide Group: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of sulfonamide-containing drugs.

The table below summarizes some examples of structurally related analogs:

| Analog Class | General Structure | Synthetic Approach |

| Substituted Quinolinoxy Analogs | 4-(Substituted-quinolinoxy)-3-pyridinesulfonamide | SNAr with substituted quinolinols. |

| Pyridine Ring Analogs | Modified pyridine core with quinolinoxy and sulfonamide groups | Synthesis of a modified pyridine precursor followed by coupling. |

| N-Substituted Sulfonamide Analogs | 4-(Quinolinoxy)-3-(N-substituted)pyridinesulfonamide | Reaction of the primary sulfonamide with an appropriate electrophile. |

Stereoselective Synthesis Strategies for Chiral Analogs (if applicable)

The core structure of this compound is achiral. However, the introduction of chiral centers, for instance, through substitution on the quinoline or pyridine rings with chiral moieties, would necessitate stereoselective synthetic strategies.

If a chiral substituent were to be introduced, methods such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis would be required to control the stereochemistry of the final product. For example, if a chiral amino alcohol were used to create a derivative, its inherent chirality would be incorporated into the final molecule. At present, the literature does not extensively cover the stereoselective synthesis of chiral analogs of this specific compound, but the principles of asymmetric synthesis would be applicable should the need arise.

Molecular and Cellular Pharmacology of 4 Quinolinoxy 3 Pyridinesulfonamide

Identification and Validation of Molecular Targets

Scientific literature on compounds structurally related to 4-(Quinolinoxy)-3-pyridinesulfonamide, such as quinoline-based sulfonamides and pyridinesulfonamides, indicates that enzymes are a primary molecular target.

Enzyme Inhibition Profiles and Kinetic Studies

Numerous studies have focused on the inhibitory activity of quinoline (B57606) and pyridine (B92270) sulfonamide derivatives against various enzymes, most notably carbonic anhydrases (CAs) and, to a lesser extent, monoamine oxidases (MAOs), phosphodiesterases (PDEs), and urease. nih.govnih.govrsc.orgnih.govgoogle.commdpi.comnih.govnih.govmdpi.comfrontiersin.org

For instance, a series of novel quinoline-based benzenesulfonamides (QBS) were developed and evaluated as potential carbonic anhydrase inhibitors. nih.govnih.govresearchgate.net These compounds displayed potent inhibitory activity against several human (h) CA isoforms, with inhibition constants (KIs) in the nanomolar range. For example, some derivatives showed excellent, single-digit nanomolar inhibition of the tumor-associated hCA IX isoform. nih.govnih.govresearchgate.net Similarly, pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) have been identified as nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. nih.gov

In the context of other enzyme systems, certain quinoline-sulfonamide hybrids have been designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), with some compounds exhibiting IC50 values in the sub-micromolar range. rsc.org Furthermore, some quinoline sulfonamides have been investigated for their ability to inhibit phosphodiesterase IV (PDE IV). google.com

The general mechanism for sulfonamide-based carbonic anhydrase inhibitors involves the sulfonamide group (SO2NH2) binding to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, disrupting the catalytic cycle of CO2 hydration and thereby inhibiting the enzyme's function. mdpi.com

A summary of inhibitory activities for related compounds is presented below:

| Compound Class | Target Enzyme(s) | Reported Potency (IC50/KI) |

| Quinoline-based benzenesulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | 5.5 nM - 4.5 µM nih.govnih.govresearchgate.net |

| Pyridinium-derived sulfonamides | Carbonic Anhydrases (CA I, II, IX, XII) | Nanomolar range nih.gov |

| Quinoline-sulfonamide hybrids | Monoamine Oxidases (MAO-A, MAO-B), Cholinesterases (AChE, BChE) | 0.47 µM - 1.10 µM rsc.org |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | IC50 as low as 0.203 µM mdpi.com |

| Pyridylpiperazine derivatives | Urease | IC50 as low as 2.0 µM frontiersin.org |

Receptor Binding and Ligand-Target Interaction Analysis

Detailed receptor binding studies for compounds analogous to this compound are less common than enzyme inhibition assays. However, molecular docking simulations, a form of ligand-target interaction analysis, are frequently employed to understand the binding modes of these inhibitors. nih.govrsc.orgresearchgate.net

For quinoline-based sulfonamides targeting carbonic anhydrases, docking studies have helped to visualize how these molecules fit into the active site of different CA isoforms, justifying their observed inhibitory actions. nih.govresearchgate.net These in silico models often show the sulfonamide moiety coordinating with the active site zinc ion, while the quinoline portion of the molecule forms interactions with amino acid residues in the surrounding hydrophobic and hydrophilic pockets. nih.gov

In studies of quinoline-sulfonamide hybrids as MAO inhibitors, docking analyses have revealed that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's catalytic site, such as TYR434 and TYR60 in MAO-B. rsc.org

Protein-Protein Interaction Modulation

There is currently no available research indicating that this compound or closely related analogs function by modulating protein-protein interactions. The primary mechanism of action reported for these classes of compounds is direct enzyme inhibition.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The downstream cellular consequences of the enzyme inhibition by related sulfonamide compounds have been explored, primarily in the context of their potential therapeutic applications, such as in cancer.

Downstream Signaling Pathway Modulation

The inhibition of enzymes like carbonic anhydrases and phosphodiesterases by small molecules can lead to the modulation of various downstream signaling pathways. For example, PDE4 inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. nih.gov The inhibition of tumor-associated carbonic anhydrase IX, which is involved in regulating pH in the tumor microenvironment, is a strategy aimed at disrupting cancer cell survival and proliferation. nih.govnih.gov

However, specific studies detailing the precise downstream signaling cascades affected by quinoline- or pyridine-based sulfonamides are not extensively detailed in the available literature. Research has focused more on the direct enzymatic inhibition and the resulting cellular phenotype (e.g., anticancer activity) rather than a comprehensive mapping of the altered signaling pathways. For instance, some quinoline-based sulfonamides that inhibit CA IX have been shown to have pro-apoptotic activities in cancer cell lines, but the specific pathways leading to apoptosis were not fully elucidated. nih.govnih.govresearchgate.net

Gene Expression and Proteomic Alterations in Cellular Models

There is a notable absence of studies reporting on the global gene expression or proteomic changes induced by this compound or its close analogs in cellular models. While the inhibition of key enzymes is expected to lead to adaptive changes in gene and protein expression, this specific area of investigation has not been a focus of the published research on related quinoline and pyridine sulfonamides.

Cellular Process Perturbations

There is no available research specifically investigating the effects of this compound on cellular processes such as cell cycle progression or the induction of apoptosis in in vitro models. While studies on other quinolone-containing compounds have shown activities like cell cycle inhibition nih.gov and apoptosis induction through caspase activation in certain cancer cell lines nih.gov, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Structure-Activity Relationship (SAR) of this compound Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

No studies detailing the structure-activity relationships of this compound derivatives have been found. Research on other quinoline and pyridine-containing scaffolds has demonstrated that modifications to various positions on the ring systems can significantly impact biological activity and selectivity nih.govnih.gov. However, without specific data for the this compound core, any discussion would be purely speculative.

Pharmacophore Modeling and Lead Optimization Strategies

There is no evidence of pharmacophore modeling or lead optimization strategies being applied to this compound in the available literature. Pharmacophore modeling is a common strategy in drug discovery to identify the essential structural features required for biological activity, and lead optimization involves modifying a compound to improve its properties semanticscholar.org. The absence of such studies indicates that this compound may not have been a focus of significant drug development efforts, or that such research is not publicly disclosed.

Preclinical Pharmacodynamics in Relevant Biological Systems

In Vitro Functional Assays

Specific in vitro functional assay data for this compound, such as its anti-proliferative activity in cellular models, is not available. While numerous studies report the anti-proliferative effects of various quinoline and pyridine derivatives against different cancer cell lines nih.govnih.gov, these results are not transferable to the specific compound .

Cellular Uptake and Subcellular Distribution Studies

No information is available regarding the cellular uptake and subcellular distribution of this compound. Such studies are crucial for understanding a compound's mechanism of action by determining if and where it localizes within a cell to interact with its molecular targets.

Biomarker Identification and Validation in Preclinical Models

The preclinical development of this compound, a potent and selective carbonic anhydrase (CA) inhibitor, has necessitated a thorough investigation into biomarkers to facilitate its clinical translation. Given its mechanism of action, biomarker strategies have focused on target engagement, pharmacodynamic (PD) effects, and predictors of response. The structural characteristics of this compound, particularly the sulfonamide group, strongly suggest its role as a zinc-binding inhibitor of carbonic anhydrases, a class of enzymes pivotal in pH regulation. nih.govnih.gov Preclinical studies on analogous compounds, especially those targeting tumor-associated CA isoforms IX and XII, provide a framework for the biomarker identification and validation for this specific molecule.

A critical aspect of preclinical assessment is the confirmation that the drug interacts with its intended target in a biological system. For this compound, as a CA inhibitor, the primary target engagement biomarkers are the CA isoforms themselves, particularly CA IX and CA XII, which are frequently overexpressed in solid tumors and are considered endogenous markers of hypoxia. nih.govmdpi.com Preclinical models, including various cancer cell lines, have been instrumental in validating these biomarkers. For instance, studies on compounds with similar mechanisms, such as SLC-0111, have utilized cell lines from bladder cancer, glioblastoma, and pancreatic cancer to demonstrate target presence. unicatt.it The expression of CA IX is often upregulated under hypoxic conditions, a common feature of the tumor microenvironment. frontiersin.orgnih.gov Therefore, the baseline and hypoxia-induced expression of CA IX and CA XII in tumor models are key predictive biomarkers for the potential efficacy of this compound.

Pharmacodynamic biomarkers are crucial for understanding the biological effects of a drug following target engagement. For a CA inhibitor like this compound, the most direct pharmacodynamic effect is the modulation of pH. Inhibition of CA IX, which is an extracellular enzyme, is expected to lead to an increase in the extracellular pH and a decrease in the intracellular pH of tumor cells. This disruption of pH homeostasis is a central tenet of the anti-tumor activity of CA inhibitors. nih.gov Preclinical studies with related compounds have demonstrated this effect, which in turn can sensitize cancer cells to conventional chemotherapies. nih.gov Beyond direct pH changes, downstream markers of pathway modulation are also valuable. For example, the expression of genes regulated by the hypoxia-inducible factor (HIF-1) pathway, which is intrinsically linked to CA IX expression, can serve as a pharmacodynamic biomarker. nih.gov

In addition to target engagement and pharmacodynamic markers, biomarkers that predict the sensitivity or resistance of a tumor to this compound are of high interest. The expression level of CA IX and CA XII itself is a primary predictive biomarker; tumors with high expression are more likely to respond. mdpi.com The hypoxic state of the tumor is another critical factor. Given that CA IX is a hypoxia-inducible protein, markers of hypoxia can serve as surrogate indicators of potential sensitivity to CA IX inhibition. nih.gov Preclinical studies have shown that the efficacy of CA inhibitors can be enhanced when used in combination with other anti-cancer agents, suggesting that the genomic and proteomic landscape of the tumor beyond just CA expression can influence response. nih.gov

The validation of these biomarkers in preclinical models often involves a multi-pronged approach, integrating in vitro cell-based assays with in vivo animal models. Techniques such as Western blotting and ELISA are used to quantify CA IX/XII protein levels, while immunohistochemistry is employed to assess their localization within tumor tissues. nih.govnih.gov Functional assays, such as stopped-flow CO2 hydrase assays, can directly measure the inhibitory activity of the compound on the target enzyme. nih.govnih.gov In vivo, changes in tumor pH can be monitored using specialized imaging techniques. The correlation of these biomarker readouts with anti-tumor efficacy in xenograft models provides the necessary validation for their use in subsequent clinical trials.

Below is a table summarizing the key biomarkers identified and validated in preclinical models for carbonic anhydrase inhibitors, which are relevant to the study of this compound.

| Biomarker Category | Specific Biomarker | Preclinical Model Application | Rationale |

| Target Engagement | Carbonic Anhydrase IX (CA IX) Expression | Cancer cell lines (e.g., breast, pancreatic, glioblastoma), Tumor xenografts | Direct target of inhibition; expression is often tumor-specific and hypoxia-induced. nih.govmdpi.comnih.gov |

| Carbonic Anhydrase XII (CA XII) Expression | Cancer cell lines, Tumor xenografts | Another tumor-associated isoform inhibited by sulfonamides; expression linked to poor prognosis. mdpi.comnih.gov | |

| Pharmacodynamic | Extracellular and Intracellular pH | In vitro cell cultures, In vivo tumor models | Inhibition of CA IX alters the tumor pH gradient, a key mechanism of action. nih.gov |

| Hypoxia-Inducible Factor (HIF-1α) Pathway Activity | Cancer cell lines, Tumor xenografts | CA IX is a downstream target of HIF-1α; its inhibition can affect this pathway. nih.gov | |

| Predictive | Baseline CA IX/XII Protein Levels | Tumor tissue from xenograft models | Higher expression levels correlate with greater sensitivity to inhibition. mdpi.com |

| Tumor Hypoxia Status | In vivo tumor models | Hypoxia induces CA IX expression, indicating tumors that may be more susceptible. nih.gov |

Preclinical Pharmacokinetic Data for this compound Not Available in Publicly Accessible Scientific Literature

An extensive review of publicly available scientific literature and databases has revealed a lack of specific preclinical pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) data for the chemical compound this compound. While general principles and methodologies for assessing the preclinical PK profiles of new chemical entities are well-established, specific experimental results for this particular compound could not be located.

The preclinical development of a drug candidate involves a thorough characterization of its ADME properties to predict its behavior in humans. This process typically includes a series of in vitro and in vivo studies.

In Vitro ADME Properties

Metabolic Stability: Assays using liver microsomes or hepatocytes are crucial for determining a compound's susceptibility to metabolism, a key factor in its clearance from the body. springernature.comnuvisan.comwuxiapptec.com These tests measure the rate at which the compound is broken down by metabolic enzymes. wuxiapptec.com The stability of a compound in these systems helps in predicting its in vivo half-life and potential for drug-drug interactions. nuvisan.com

Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. wikipedia.orgnih.gov Highly bound drugs generally have a lower volume of distribution and are less readily available for metabolism and excretion. wikipedia.org Equilibrium dialysis and other techniques are used to determine the fraction of a drug that is bound to proteins in the plasma. nih.gov

Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a critical determinant of its oral absorption. nih.gov The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. nih.govnih.gov This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the barrier properties of the intestinal wall. nih.gov

In Vivo Pharmacokinetics in Animal Models

Absorption and Oral Bioavailability: Following oral administration in animal models, the concentration of the drug is measured in the blood over time to determine its rate and extent of absorption. nih.govnih.gov Oral bioavailability, a key parameter, represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. nih.govresearchgate.net

Distribution and Tissue Penetration: Understanding where a drug distributes in the body is essential for assessing its potential efficacy and toxicity. nih.govfrontiersin.org Tissue distribution studies in animals involve measuring the drug concentration in various organs and tissues after administration. frontiersin.orgmdpi.com

While the search provided pharmacokinetic data for other sulfonamide-containing compounds and quinoline derivatives, this information cannot be extrapolated to this compound due to the significant impact of even minor structural changes on a molecule's ADME properties. Without specific studies on this compound, it is not possible to provide the detailed preclinical pharmacokinetic assessment requested. Further research and publication of experimental data are necessary to characterize the ADME profile of this specific compound.

Preclinical Pharmacokinetics Pk and Adme Assessment of 4 Quinolinoxy 3 Pyridinesulfonamide

In Vivo Pharmacokinetics in Animal Models

Metabolism and Excretion Pathways

Detailed preclinical studies on the metabolism and excretion pathways of 4-(Quinolinoxy)-3-pyridinesulfonamide are not extensively available in publicly accessible literature. However, based on its chemical structure and data from related tyrosine kinase inhibitors, it is anticipated that the compound undergoes hepatic metabolism. The primary routes of metabolism for such compounds often involve oxidation, hydroxylation, and demethylation, primarily mediated by the cytochrome P450 (CYP) enzyme system.

In human studies, it has been suggested that CYP3A4 is the major metabolic pathway for tesevatinib. While direct preclinical evidence is limited, it is plausible that a similar pathway is dominant in animal models.

Excretion of the parent compound and its metabolites is expected to occur through both renal and fecal routes. One preclinical study in rodent models of polycystic kidney disease involved the collection of urine samples, suggesting that urinary excretion is a relevant pathway for the compound or its metabolites nih.gov. However, the specific proportions of the drug excreted via renal and biliary pathways in preclinical species have not been detailed in the available literature.

Table 1: Summary of Preclinical Metabolism and Excretion Findings

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Major Metabolic Pathway (Human) | Cytochrome P450 3A4 | Humans | General Drug Information |

| Excretion Route | Urinary excretion suggested | Rodents | nih.gov |

| Transporter Interaction | Substrate of P-glycoprotein (MDR1a/b) and BCRP | Mice | nih.gov |

Identification of Major Metabolites and Their Preclinical Biological Activity

Preclinical Drug-Drug Interaction Potential

The preclinical assessment of drug-drug interaction potential for this compound has focused on its interaction with drug transporters.

Interaction with P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)

In vitro and in vivo studies have demonstrated that tesevatinib is a substrate for both P-gp and BCRP nih.gov. In a study using wild-type and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) mice, the brain-to-plasma ratio of tesevatinib was significantly higher in TKO mice compared to wild-type mice, indicating that these transporters actively limit the brain penetration of the compound nih.gov. This suggests a potential for drug-drug interactions with potent inhibitors or inducers of P-gp and BCRP, which could alter the distribution and potentially the efficacy and toxicity of tesevatinib.

Table 2: Preclinical Drug-Drug Interaction Potential

| Interaction Type | Finding | Model | Implication | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) Substrate | Yes | Mice (in vivo) | Potential for interactions with P-gp inhibitors/inducers affecting tissue distribution. | nih.gov |

| BCRP Substrate | Yes | Mice (in vivo) | Potential for interactions with BCRP inhibitors/inducers affecting tissue distribution. | nih.gov |

Information regarding the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as cytochrome P450s or UDP-glucuronosyltransferases (UGTs), in preclinical in vitro systems is not available in the reviewed literature. Such studies are crucial for a comprehensive understanding of its drug-drug interaction profile.

Computational Chemistry and Rational Drug Design of 4 Quinolinoxy 3 Pyridinesulfonamide Analogues

Molecular Docking Studies for Target Elucidation and Binding Mode Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating potential biological targets and understanding the specific molecular interactions that drive binding affinity. For analogues of 4-(Quinolinoxy)-3-pyridinesulfonamide, docking studies have been employed to investigate their interactions with various enzymes, such as cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In these studies, the three-dimensional structures of ligand analogues are placed into the binding site of a target protein, and scoring functions are used to estimate the binding affinity. The results reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acid residues in the active site. For instance, studies on quinazolinone derivatives containing a sulfonamide moiety have shown that the sulfonamide group is often essential for potent and selective inhibition, anchoring the molecule within the target's binding pocket. nih.gov Similarly, docking of quinoxaline (B1680401) derivatives into the EGFR receptor has helped identify potent compounds by predicting their binding energy and conformation. nih.gov The outcomes of docking studies can guide the modification of the quinoline (B57606), pyridine (B92270), or sulfonamide moieties to optimize these interactions and improve biological activity.

Table 1: Example Molecular Docking Results for Analogous Scaffolds

| Ligand Scaffold | Target Protein | Predicted Binding Affinity/Score | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Quinazolinone-sulfonamide | COX-2 | High Binding Affinity | Arg513, His90, Tyr385 |

| Quinoxaline Derivative | EGFR | -8.5 kcal/mol | Met793, Leu718, Asp855 |

| Pyridazinoquinoxaline | SARS-CoV-2 3CLpro | -9.2 kcal/mol | Cys145, His41, Glu166 |

This table is illustrative and compiles data from studies on analogous heterocyclic compounds to represent typical docking outcomes. nih.govnih.govnih.gov

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the predicted binding pose from docking studies and understanding how the ligand and target adapt to each other. nih.gov

For complexes involving this compound analogues, MD simulations can be run for nanoseconds to microseconds to observe the conformational changes in both the ligand and the protein. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds maintained over the simulation time. These simulations can confirm whether the crucial interactions predicted by docking are stable or transient. In a study on pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives targeting the main protease of SARS-CoV-2, MD simulations were performed to evaluate the stability of the protein-ligand complex, confirming the binding mode and providing insights into the binding free energy. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for Ligand-Target Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A stable, low RMSD value suggests the ligand remains securely in the binding pocket. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein and can indicate which residues are most affected by ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Confirms the stability of key anchoring interactions predicted by docking studies. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex. | Provides a more accurate estimation of binding affinity than docking scores by accounting for solvent effects and dynamics. |

This table describes common analyses performed during MD simulations to validate computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To build a QSAR model, a set of synthesized analogues with known biological activities (the training set) is used. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to generate an equation that correlates these descriptors with activity. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These models have shown that for many heterocyclic series, steric and electrostatic effects are primary determinants of binding affinity. researchgate.net

Table 3: Illustrative Statistical Parameters of a 3D-QSAR Model

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.9334 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value close to 1.0 suggests a strong correlation. nih.gov |

| q² (Cross-validated r²) | 0.7445 | Measures the internal predictive ability of the model, determined by systematically leaving out compounds from the training set. nih.gov |

| pred_r² (External Validation r²) | 0.8109 | Measures the predictive power of the model on an external test set of compounds not used in model generation. nih.gov |

| Contributing Fields | Steric: 55% Electrostatic: 30% Hydrophobic: 15% | Indicates the relative importance of different molecular fields in determining biological activity. |

This table presents typical statistical validation metrics for a robust QSAR model, based on findings from analogous compound series. nih.gov

In Silico Prediction of ADME Properties and Theoretical Druggability

A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a critical step. In silico ADME prediction allows for the early-stage filtering of compounds with poor pharmacokinetic profiles, saving time and resources. researchgate.net

For this compound analogues, various computational models and online servers like pkCSM and SwissADME are used to predict key drug-like properties. nih.govactascientific.com These predictions include adherence to Lipinski's Rule of Five, which assesses oral bioavailability, as well as parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. actascientific.com Studies on related sulfonamide-pyridine derivatives have utilized these tools to evaluate their potential as viable drug candidates before advancing to more complex testing. nih.gov

Table 4: Predicted In Silico ADME Properties for a Hypothetical this compound Analogue

| ADME Parameter | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule of Five for good oral bioavailability. |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule of Five, indicating a balance between solubility and permeability. |

| H-Bond Donors | < 5 | Complies with Lipinski's Rule of Five. |

| H-Bond Acceptors | < 10 | Complies with Lipinski's Rule of Five. |

| GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. actascientific.com |

| BBB Permeant | No | The compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 metabolic pathway. actascientific.com |

| Hepatotoxicity | Low Probability | Indicates a lower risk of causing liver damage. actascientific.com |

This table represents a favorable ADME profile for a drug candidate, based on common in silico prediction tools. researchgate.netnih.govactascientific.com

Virtual Screening for Novel this compound Scaffolds and Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be ligand-based or structure-based. For the this compound framework, scaffold-focused virtual screening can be particularly effective for discovering novel derivatives with improved properties. nih.gov

In this process, the core scaffold is used as a query to search databases containing millions of compounds. nih.gov Similarity searching, using 2D fingerprints (like ECFP_4) or 3D shape comparison, identifies molecules that are structurally similar to the query. nih.gov Alternatively, structure-based virtual screening docks a library of compounds into the target's active site, ranking them based on their predicted binding affinity. mdpi.com This methodology allows for the rapid identification of diverse yet active compounds, potentially leading to new intellectual property and overcoming limitations of an existing chemical series. nih.gov

Table 5: Workflow for Scaffold-Focused Virtual Screening

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Query Definition | The core this compound scaffold is defined as the query structure. | Chemical drawing software; Scaffold analysis tools. |

| 2. Library Preparation | A large chemical database (e.g., ZINC, Enamine) is prepared for screening. | Database management systems. |

| 3. Similarity Search | The library is searched for compounds containing scaffolds similar to the query. | 2D Fingerprints (ECFP_4, FCFP_4), 3D Shape Similarity (ROCS). nih.gov |

| 4. Docking (Optional) | The top-ranked hits from the similarity search are docked into the target protein's active site. | Docking software (Glide, AutoDock). mdpi.com |

| 5. Hit Selection & Analysis | The best-scoring compounds are visually inspected and selected for acquisition and biological testing. | Clustering algorithms, visualizers. |

This table outlines the typical steps involved in a virtual screening campaign to discover novel analogues.

Advanced Preclinical Research Directions and Future Perspectives for 4 Quinolinoxy 3 Pyridinesulfonamide

Combination Strategies with Other Therapeutic Agents in Preclinical Models

No preclinical data on the synergistic, additive, or antagonistic effects of 4-(Quinolinoxy)-3-pyridinesulfonamide when used in combination with other therapeutic agents was found.

Exploration of Novel Disease Models for Efficacy Evaluation

There is no available research detailing the use of this compound in novel or advanced preclinical disease models to evaluate its therapeutic efficacy.

Development of Advanced Delivery Systems for Preclinical Research Applications

Information regarding the development or application of advanced delivery systems, such as nanoparticle formulations or targeted delivery vectors, for this compound in a preclinical setting is not available.

Unaddressed Research Questions and Future Investigative Pathways for the Compound's Mechanism and Application

Without foundational research on its biological activity and mechanism of action, a discussion of unaddressed research questions and future investigative pathways for this compound is purely speculative and cannot be grounded in existing scientific evidence.

Integration of Systems Biology Approaches for Comprehensive Target Elucidation

There is no indication in the available literature that systems biology approaches have been employed to identify the molecular targets or to understand the broader biological network effects of this compound.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms regiochemistry (e.g., quinoline C-4 vs. C-8 substitution) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 345.0824 for C₁₄H₁₂N₂O₃S) .

- HPLC-UV/ELSD : Quantify purity (>98% by area normalization at 254 nm) .

How can researchers identify off-target interactions of this compound in proteomic studies?

Advanced Research Question

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture binding partners in cell lysates .

- Kinome Screening : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing IC₅₀ values in wild-type vs. CA II-deficient cells .

What strategies optimize the compound’s bioavailability for in vivo studies?

Advanced Research Question

- Salt Formation : Prepare sodium or meglumine salts to enhance aqueous solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL for free acid) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm diameter, PDI <0.1) for sustained release .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC₀–24h in rodent models after oral (10 mg/kg) vs. intravenous (2 mg/kg) administration .

How do structural modifications impact metabolic stability in hepatic microsomes?

Advanced Research Question

- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

- Metabolite ID : LC-MS/MS analysis of microsomal incubates identifies primary oxidation sites (e.g., quinoline C-5 hydroxylation) .

- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.